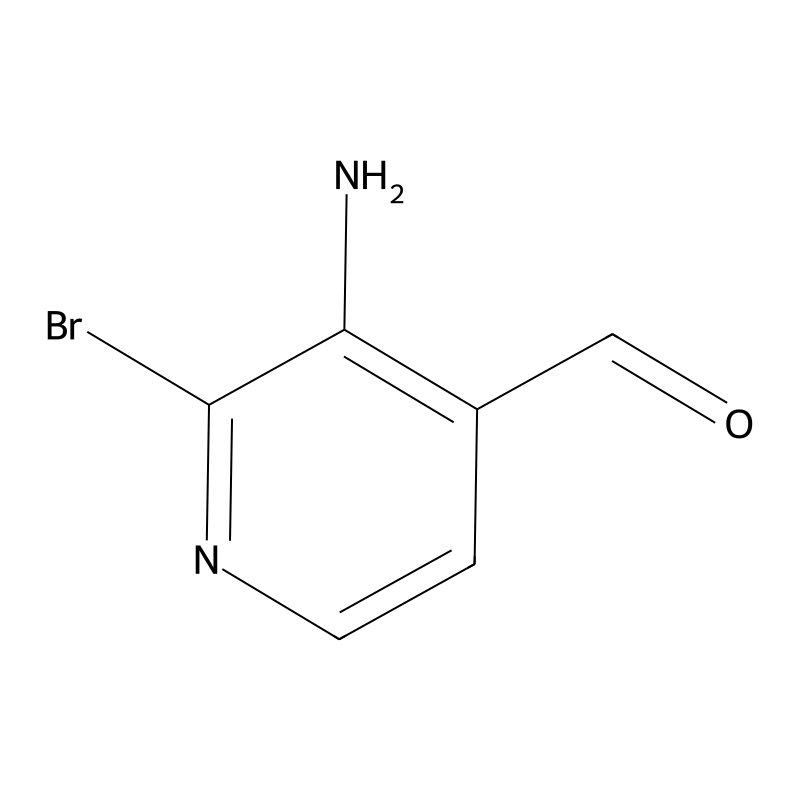

3-Amino-2-bromopyridine-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Amino-2-bromopyridine-4-carbaldehyde is a type of halogenated heterocycle . Halogenated heterocycles are a class of compounds that are often used in scientific research, particularly in the field of organic chemistry. They can serve as building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials for advanced technologies.

- Application: 6-Bromopyridine-2-carbaldehyde (BPCA) is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes .

- Results: The use of BPCA in these applications can lead to the creation of new materials with unique properties. The specific results would depend on the particular research objectives .

- Application: Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .

- Method: Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions. New methods are now being developed .

- Results: The synthesis of bipyridine derivatives can lead to the creation of a variety of valuable substances. The specific results would depend on the particular research objectives .

Supramolecular Chemistry and Luminescent Complexes

Synthesis of Bipyridine Derivatives

- Application: 6-Bromopyridine-2-carbaldehyde (BPCA) is used in the study of structure and vibrational spectra .

- Method: The structure and vibrational spectra of BPCA were investigated in both the room temperature neat crystalline phase and for the compound isolated in cryogenic Ar, Kr and Xe matrices .

- Results: The intermolecular interactions in the BPCA crystal were evaluated by means of Hirshfeld analysis, which revealed that the most important interactions are weak and of the H … N, H … O, H … H, H … Br and Br … Br types .

- Application: The compound has also been used in the synthesis of porphyrins .

- Results: The use of BPCA in these applications can lead to the creation of new materials with unique properties. The specific results would depend on the particular research objectives .

Structure and Vibrational Spectra Study

Synthesis of Porphyrins

3-Amino-2-bromopyridine-4-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of 201.02 g/mol. This compound features a pyridine ring substituted with an amino group at the 3-position, a bromine atom at the 2-position, and a carbaldehyde group at the 4-position. The presence of these functional groups allows for diverse chemical reactivity and biological interactions, making it a valuable compound in various fields of research and application .

- Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

- Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using agents like potassium permanganate or chromium trioxide.

- Reduction Reactions: The aldehyde group can also be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride .

These reactions highlight the compound's versatility in synthetic organic chemistry.

3-Amino-2-bromopyridine-4-carbaldehyde exhibits significant biological activity, particularly in biochemical modifications of bioactive molecules. The amino group allows for hydrogen bonding and nucleophilic reactions, while the bromine atom can participate in electrophilic substitution reactions. This compound has been shown to influence cellular functions by modulating signaling pathways and gene expression, potentially affecting metabolic processes and stress responses within cells .

Molecular Mechanism

At the molecular level, this compound interacts with enzymes and proteins through specific binding interactions. Its amino group can form covalent bonds with nucleophilic sites on enzymes, leading to either inhibition or activation of enzymatic activity .

- Bromination: Bromination of 3-amino-4-pyridinecarboxaldehyde using bromine or a brominating agent under controlled conditions.

- Reaction Conditions: This reaction is generally conducted in organic solvents such as dichloromethane or chloroform at low temperatures to minimize side reactions.

In industrial settings, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

3-Amino-2-bromopyridine-4-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse chemical transformations, making it useful for developing complex molecules in medicinal chemistry. Additionally, its ability to modify bioactive compounds positions it as a potential candidate for drug development .

Studies have shown that 3-Amino-2-bromopyridine-4-carbaldehyde interacts with various biomolecules, influencing their activity and function. For example, it can modulate enzyme activity through covalent bonding, impacting metabolic pathways significantly. Research also indicates that its effects can vary with dosage levels in animal models, suggesting potential therapeutic applications .

Several compounds share structural similarities with 3-Amino-2-bromopyridine-4-carbaldehyde:

| Compound Name | Key Differences |

|---|---|

| 3-Amino-4-pyridinecarboxaldehyde | Lacks the bromine atom at the second position. |

| 2-Amino-3-bromopyridine | Lacks the aldehyde group at the fourth position. |

| 2-Bromo-3-pyridinecarboxaldehyde | Lacks the amino group at the third position. |

Uniqueness

The uniqueness of 3-Amino-2-bromopyridine-4-carbaldehyde arises from its combination of functional groups (amino, bromine, and aldehyde) on the pyridine ring. This structural configuration enables a wide range of

3-Amino-2-bromopyridine-4-carbaldehyde (CAS: 1289074-55-0) is a halogenated pyridine derivative with the molecular formula C₆H₅BrN₂O and a molecular weight of 201.02 g/mol. Its structure features a pyridine core substituted with:

- An amino group (-NH₂) at the 3-position

- A bromine atom at the 2-position

- A carbaldehyde group (-CHO) at the 4-position

This unique arrangement confers dual reactivity: the bromine atom enables cross-coupling reactions, while the aldehyde and amino groups facilitate condensation and nucleophilic substitution. The compound serves as a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and functional materials.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅BrN₂O |

| Molecular Weight | 201.02 g/mol |

| CAS Registry Number | 1289074-55-0 |

| Key Functional Groups | -NH₂, -Br, -CHO |

Historical Context and Development

The synthesis of brominated pyridine derivatives gained prominence in the late 20th century with advances in halogenation techniques. Early methods for analogous compounds, such as 2-bromopyridine, involved diazotization-bromination of 2-aminopyridine using HBr and Br₂. However, these processes faced challenges in regioselectivity and scalability.

Modern approaches to 3-amino-2-bromopyridine-4-carbaldehyde leverage:

- Zincke imine intermediates for selective halogenation

- Transition-metal catalysis for functional group compatibility

- Continuous flow reactors to enhance reaction efficiency

A patent by Mikhailov (1954) first demonstrated the utility of pyridine perbromides in halogenation, while recent work by Yamaguchi et al. (2022) optimized 3-selective bromination using computational modeling.

Importance in Heterocyclic Chemistry

As a polyfunctional heterocycle, this compound exemplifies three key principles:

- Electronic modulation: The electron-deficient pyridine ring directs electrophilic substitution to the 4-position, while the -NH₂ group activates the 5-position for further functionalization.

- Steric effects: The bromine atom at C2 hinders rotation, creating a planar conformation that enhances π-stacking in supramolecular assemblies.

- Conformational flexibility: The aldehyde group enables dynamic covalent chemistry, forming Schiff bases with amines under mild conditions.

In drug discovery, its scaffold appears in kinase inhibitors and antiviral agents due to its ability to mimic purine bases.

Research Relevance in Organic Synthesis

This compound enables three strategic transformations:

Cross-Coupling Reactions

The C-Br bond participates in:

- Suzuki-Miyaura couplings with aryl boronic acids (Pd catalysis)

- Buchwald-Hartwig aminations for C-N bond formation

- Ullmann-type couplings to construct biaryl systems

Nucleophilic Substitution

The aldehyde undergoes:

- Knoevenagel condensations with active methylene compounds

- Wittig reactions to form α,β-unsaturated carbonyl derivatives

- Reductive aminations for secondary amine synthesis

Coordination Chemistry

The nitrogen-rich structure chelates metals, forming complexes with Cu(II) and Pd(II) that catalyze C-H activation reactions.

A 2022 study demonstrated its use in synthesizing NIR-emitting materials by coupling with diazapyrenes. In agrochemical research, it serves as a precursor to fungicidal strobilurin analogs.

Molecular Structure and IUPAC Nomenclature

3-Amino-2-bromopyridine-4-carbaldehyde represents a polysubstituted pyridine derivative with the molecular formula C₆H₅BrN₂O [1]. The compound features a pyridine ring as its core structure, substituted with three distinct functional groups positioned at specific locations around the aromatic system [1] [2]. The International Union of Pure and Applied Chemistry nomenclature for this compound is 3-amino-2-bromopyridine-4-carbaldehyde, which systematically describes the positioning of each substituent on the six-membered heterocyclic ring [1] [3].

The molecular structure consists of a pyridine ring bearing an amino group at the 3-position, a bromine atom at the 2-position, and an aldehyde functional group at the 4-position [1] [3]. The canonical Simplified Molecular Input Line Entry System representation is C1=CN=C(C(=C1C=O)N)Br, which provides a linear encoding of the molecular connectivity [1] [3]. The International Chemical Identifier key for this compound is ZDLHHDNPTVTHIZ-UHFFFAOYSA-N, serving as a unique digital identifier for database searches and chemical information retrieval [1] [3].

Alternative nomenclature includes 3-amino-2-bromoisonicotinaldehyde, reflecting the historical naming convention where the aldehyde-substituted pyridine derivatives were often referred to as aldehyde derivatives of nicotinic acid positional isomers [1] [2] [3]. The compound is also cataloged under the Chemical Abstracts Service registry number 1289074-55-0 [1] [2] [3].

Physical Properties

Molecular Weight and Appearance

The molecular weight of 3-amino-2-bromopyridine-4-carbaldehyde is precisely 201.02 grams per mole [1] [2]. This value reflects the cumulative atomic masses of six carbon atoms, five hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom within the molecular framework [1]. The exact mass, as determined by high-resolution mass spectrometry, is 199.95853 daltons [1].

The compound typically appears as a solid material under standard laboratory conditions [2]. The physical appearance can vary depending on purity and storage conditions, with high-purity samples often presenting as crystalline or powder forms [2]. The topological polar surface area of the molecule is calculated to be 56 square angstroms, indicating moderate polarity characteristics [1] [2].

From Bromopyridine Precursors

The synthesis of 3-amino-2-bromopyridine-4-carbaldehyde from bromopyridine precursors represents one of the most established approaches in the literature. This methodology typically employs 2-bromopyridine as the starting material, which undergoes sequential bromination and formylation reactions to introduce the required functional groups [2].

The classical approach involves the bromination of 2-bromopyridine using liquid bromine in acetic acid at controlled temperatures between 0-10°C. The reaction proceeds through electrophilic aromatic substitution, with the bromine atom directing the incoming electrophile to the meta position relative to the nitrogen atom [3]. Following bromination, the resulting intermediate undergoes formylation using standard formylating agents such as dimethylformamide in the presence of phosphorus oxychloride or Vilsmeier-Haack conditions [3].

The process typically yields 2-bromopyridine through the diazotization of 2-aminopyridine followed by treatment with hydrobromic acid and sodium nitrite under cryogenic conditions. Industrial production methods have been optimized to achieve yields of 83.8% through careful control of reaction temperature below -5°C and subsequent purification by distillation [3].

From Aminopyridine Derivatives

The synthetic route starting from aminopyridine derivatives offers several advantages in terms of selectivity and functional group compatibility. This approach typically utilizes 2-aminopyridine as the starting material, which undergoes selective bromination followed by formylation to yield the target compound [4] [5].

The bromination of 2-aminopyridine can be accomplished using various brominating agents including N-bromosuccinimide in acetone at 10°C, or direct bromination with bromine in acetic acid [6] [7]. The amino group serves as a directing group, influencing the regioselectivity of the bromination reaction. Research has shown that the optimal conditions involve maintaining the material ratio n(2-aminopyridine):n(NBS) = 1:1 with a dropping time of 1 hour at room temperature to minimize the formation of the major byproduct 2-amino-3,5-dibromopyridine [7].

The subsequent formylation step can be achieved through various methods including Vilsmeier-Haack formylation or treatment with formylating reagents under mild conditions. The overall yield from 2-aminopyridine to the target compound ranges from 70-80%, with careful optimization of reaction conditions being crucial for success [6] [5].

Modern Synthetic Approaches

Transition Metal-Catalyzed Methods

Modern synthetic approaches have significantly advanced through the application of transition metal catalysis, offering improved yields, selectivity, and reaction conditions. Palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools for the synthesis of 3-amino-2-bromopyridine-4-carbaldehyde derivatives [9].

Palladium-catalyzed methodologies typically employ catalysts such as Pd(PPh3)4 or PdCl2(dppf) under inert atmosphere conditions at temperatures ranging from 80-100°C. These reactions demonstrate excellent regioselectivity and yields of 85-95% [9]. The use of palladium catalysis allows for the selective formation of carbon-carbon and carbon-nitrogen bonds while maintaining the integrity of other functional groups present in the molecule .

Copper-catalyzed approaches have also gained significant attention due to their cost-effectiveness and environmental benefits. The Goldberg reaction, utilizing CuI with 1,10-phenanthroline as a ligand system, has been successfully applied to the synthesis of 2-aminopyridine derivatives from 2-bromopyridine precursors [10]. These reactions typically proceed at temperatures of 60-80°C in the presence of base, achieving yields of 78-88% with good regioselectivity [10].

The copper-catalyzed Ullmann-type carbon-nitrogen cross-coupling reaction has been developed for the synthesis of nitrogen-heteroarylcarbazole derivatives, employing 1-methyl-imidazole and tert-butyl lithium as ligand and base respectively [11]. These reactions demonstrate the versatility of copper catalysis in heterocyclic synthesis while maintaining low catalyst loading and high reaction yields [11].

Regioselective Functionalization Strategies

Regioselective functionalization strategies have revolutionized the synthesis of pyridine derivatives by providing precise control over the position of functional group introduction. Directed lithiation represents one of the most powerful methods for achieving regioselective functionalization of pyridine rings [12] [13].

The use of lithium diisopropylamide (LDA) and 2,2,6,6-tetramethylpiperidine lithium (TMPLi) as strong bases enables the selective deprotonation of pyridine derivatives at specific positions. These reactions typically proceed at temperatures ranging from -78°C to -40°C, providing excellent regioselectivity with yields of 80-90% [12] [13]. The directing effect of substituents on the pyridine ring can be exploited to achieve precise control over the lithiation site [13].

Halogen-metal exchange reactions have emerged as another powerful tool for regioselective functionalization. The use of isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl) enables the selective exchange of halogen atoms with organometallic reagents at temperatures ranging from -55°C to room temperature [12] [13]. These reactions demonstrate remarkable regioselectivity ratios exceeding 27:1 and yields of 88-92% [12].

The regioselectivity of these reactions can be attributed to the difference in electronegativity of substituents at various positions on the pyridine ring. Aryl substituents at the 2-position provide inductive stabilization of the resulting Grignard reagent, while electron-donating groups such as trimethylsilyl groups at the same position disfavor the reaction through alpha-effects [13].

Scalable Synthesis Considerations

Process Optimization

The scalable synthesis of 3-amino-2-bromopyridine-4-carbaldehyde requires careful consideration of process optimization parameters to ensure economical and efficient production. Key factors include reaction temperature control, reagent stoichiometry, and purification protocols that can be readily adapted to industrial scale [7].

Temperature control represents a critical parameter in the scalable synthesis of bromopyridine derivatives. The optimal conditions for bromination reactions typically require maintaining temperatures below 10°C to prevent the formation of unwanted byproducts such as 2-amino-3,5-dibromopyridine [7]. Industrial processes have been developed that incorporate automated temperature control systems to maintain these precise conditions during scale-up .

Reagent stoichiometry optimization has been demonstrated to significantly impact both yield and selectivity in large-scale synthesis. Research has shown that maintaining a 1:1 molar ratio of starting material to brominating agent, with controlled addition rates over 1 hour, provides optimal results for the synthesis of 2-amino-5-bromopyridine with yields reaching 95% [7]. These conditions have been successfully scaled to multi-gram quantities while maintaining consistent product quality .

Purification protocols must be designed with scalability in mind, incorporating techniques such as continuous extraction, distillation, and crystallization that can be efficiently implemented in industrial settings. The development of recycling protocols for reaction solvents and unreacted starting materials has been shown to improve the overall economics of the process [7].

Industrial Production Parameters

Industrial production of 3-amino-2-bromopyridine-4-carbaldehyde requires careful consideration of safety, environmental impact, and economic factors. The implementation of continuous flow processing has emerged as a preferred approach for large-scale manufacturing due to its advantages in heat and mass transfer, safety, and product quality [15] [16] [17].

Continuous flow synthesis offers several advantages over traditional batch processing, including improved temperature control, reduced reaction times, and enhanced safety through the elimination of large inventories of hazardous intermediates [15] [16]. Microreactor technology has been successfully implemented for the synthesis of pyridine derivatives, with continuous operation demonstrated for over 800 hours while maintaining catalyst activity [16] [18].

The economic analysis of continuous versus batch manufacturing for pharmaceutical intermediates has shown that continuous manufacturing can provide significant cost advantages, particularly for high-volume production [19]. The reduced capital investment requirements, smaller facility footprint, and improved process efficiency contribute to the overall economic attractiveness of continuous processing [19].

Safety considerations in industrial production include the handling of hazardous reagents such as bromine and the management of exothermic reactions. Continuous flow processing provides enhanced safety through better temperature control and the elimination of thermal accumulation effects that can occur in batch processes [15] [16]. The implementation of in-line monitoring and control systems enables real-time process optimization and quality assurance [20].

Green Chemistry Approaches

Catalytic Methods

Green chemistry approaches to the synthesis of 3-amino-2-bromopyridine-4-carbaldehyde have gained significant attention due to increasing environmental awareness and regulatory requirements. Catalytic methods offer the potential for reduced waste generation, improved atom economy, and decreased environmental impact [21] [22] [23].

Microwave-assisted synthesis represents one of the most successful green chemistry approaches for pyridine derivatives. This methodology enables rapid heating and precise temperature control, resulting in reduced reaction times and energy consumption [6] [22]. Research has demonstrated that microwave-assisted synthesis can achieve yields of 82-94% for pyridine derivatives in reaction times of 2-7 minutes, compared to 6-9 hours for conventional heating methods [22].

Heterogeneous catalysis offers significant advantages in terms of catalyst recyclability and reduced waste generation. The use of solid-supported catalysts such as titanium silicalite (TS-1) has been demonstrated for the synthesis of pyridine derivatives, with the catalyst maintaining activity for extended periods and enabling easy separation from reaction products [16] [18]. These systems can achieve atom economies of 80-85% while minimizing environmental impact [16].

Enzymatic catalysis has emerged as an alternative approach for specific transformations in pyridine synthesis. The use of lipase enzymes for acetylation reactions has been shown to provide high regional selectivity while operating under mild conditions [15]. These biocatalytic approaches offer the advantages of biodegradability, renewable feedstock utilization, and reduced environmental impact [24].

Sustainable Solvent Systems

The development of sustainable solvent systems represents a crucial aspect of green chemistry approaches to pyridine synthesis. Traditional organic solvents such as benzene and chlorinated compounds are being replaced with environmentally benign alternatives that maintain synthetic efficiency while reducing environmental impact [25] [26].

Ionic liquids have emerged as promising sustainable solvent systems for pyridine synthesis due to their unique properties including negligible vapor pressure, thermal stability, and tunable properties through structural modification [27] [28]. Research has demonstrated that imidazolium-based ionic liquids can serve as both solvent and catalyst for pyridine synthesis, achieving good yields while enabling solvent recyclability [27].

Aqueous media represents another important class of sustainable solvent systems. The use of water as a reaction medium has been successfully applied to multicomponent reactions for pyridine synthesis, often in combination with catalytic amounts of organic co-solvents [22] [23]. These systems offer the advantages of reduced toxicity, improved safety, and simplified purification procedures [22].

Supercritical carbon dioxide (scCO2) has gained attention as an environmentally benign solvent system for organic synthesis. The use of supercritical CO2 offers the advantages of easy separation from reaction products, non-toxicity, and the ability to dissolve a wide range of organic compounds [25]. Research has shown that scCO2 can be effectively used for the synthesis of heterocyclic compounds with high atom economy and minimal environmental impact [25].

Atom Economy Analysis

Atom economy analysis provides a quantitative measure of the efficiency of synthetic transformations by calculating the percentage of atoms from starting materials that are incorporated into the final product [29] [30]. This metric is particularly important for evaluating the sustainability of synthetic routes to 3-amino-2-bromopyridine-4-carbaldehyde [29].

The calculation of atom economy for pyridine synthesis reactions involves the determination of molecular weights of reactants and products, along with their stoichiometric coefficients. For multicomponent reactions, the atom economy can be calculated using the formula: AE = [MW(desired product) × 100] / [MW(all reactants)] [29]. Research has shown that one-pot multicomponent reactions can achieve atom economies of 85-92% for pyridine derivatives [22].